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molecular formula C11H14O2 B8371933 Methyl 2-ethyl-4-methylbenzoate

Methyl 2-ethyl-4-methylbenzoate

Cat. No. B8371933
M. Wt: 178.23 g/mol
InChI Key: LBEOUEQPXMEXFO-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

The title compound (colorless oil, 14.5 g, 93%) was prepared using a procedure similar to that used for the preparation of compound 48.1 and using of methyl 2-bromo-4-fluorobenzoate (compound 470.1, 20.0 g) in place of methyl 2-bromo-4-methylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[C:11](C)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2].BrC1C=C([F:25])C=CC=1C(OC)=O>>[CH2:1]([C:3]1[CH:12]=[C:11]([F:25])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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